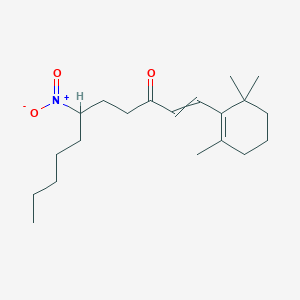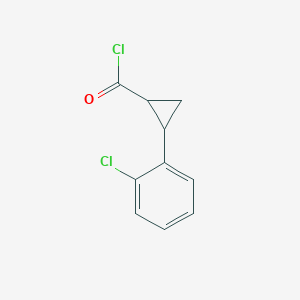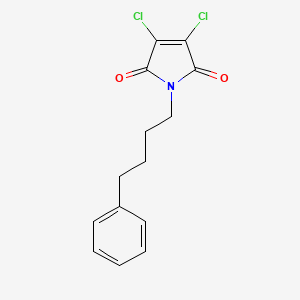
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-phenylenediamine and fluorinated reagents.
Cyclization Reaction: The o-phenylenediamine undergoes a cyclization reaction with a fluorinated aldehyde or ketone to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Hexafluoropropylene oxide, trifluoromethyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various functionalized benzimidazole derivatives.
科学的研究の応用
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The introduction of fluorine atoms can enhance the compound’s lipophilicity, stability, and binding affinity to target proteins or enzymes. This can lead to the modulation of biological pathways, resulting in various therapeutic effects.
類似化合物との比較
Similar Compounds
1H-Benzimidazole: The parent compound without fluorine substitutions.
1H-Benzimidazole, 2-(trifluoromethyl)-: A similar compound with only a trifluoromethyl group.
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-: A similar compound with only a hexafluoropropyl group.
Uniqueness
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- is unique due to the presence of both hexafluoropropyl and trifluoromethyl groups. These fluorine-rich substituents can significantly enhance the compound’s chemical stability, lipophilicity, and biological activity compared to its non-fluorinated or partially fluorinated counterparts.
特性
CAS番号 |
91074-94-1 |
|---|---|
分子式 |
C11H5F9N2 |
分子量 |
336.16 g/mol |
IUPAC名 |
1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C11H5F9N2/c12-7(9(13,14)15)11(19,20)22-6-4-2-1-3-5(6)21-8(22)10(16,17)18/h1-4,7H |
InChIキー |
KJHMUMNZXGGXIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2C(C(C(F)(F)F)F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



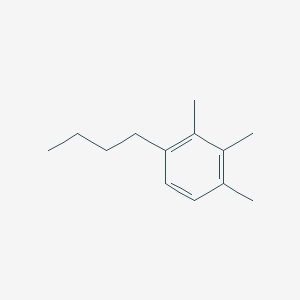
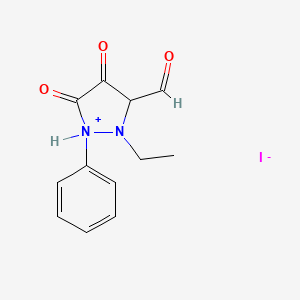
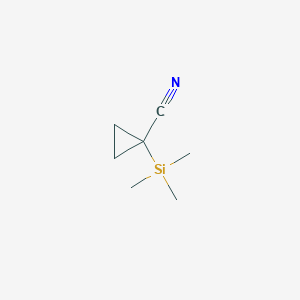
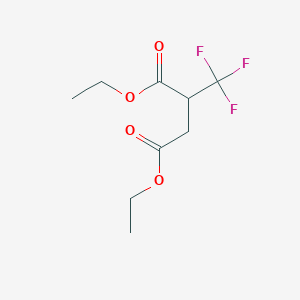

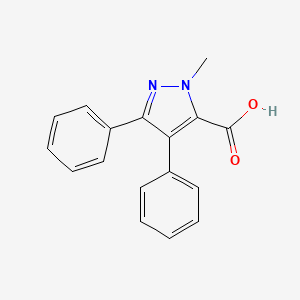
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
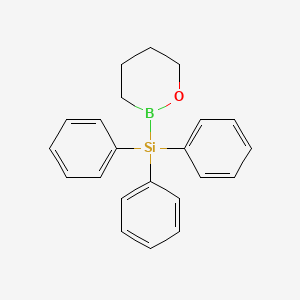
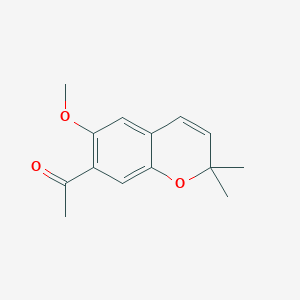
![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)
